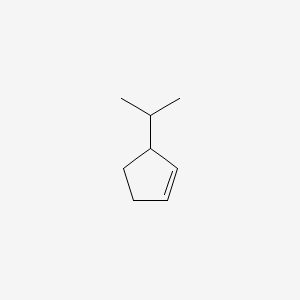

3-Isopropylcyclopentene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4276-45-3 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.20 g/mol |

IUPAC Name |

3-propan-2-ylcyclopentene |

InChI |

InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h3,5,7-8H,4,6H2,1-2H3 |

InChI Key |

WGGDPEMWUJIPOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isopropylcyclopentene and Analogous Structures

Direct Synthetic Routes to 3-Isopropylcyclopentene

Utilization of Grignard Reagents in Cyclopentene (B43876) Scaffolds

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. pressbooks.pub In the context of this compound synthesis, an isopropyl Grignard reagent, such as isopropylmagnesium bromide, can be reacted with a cyclopentenone derivative. This nucleophilic addition of the isopropyl group to the carbonyl carbon of the cyclopentenone results in the formation of a tertiary alcohol. libretexts.orgyoutube.com

The initial product of the Grignard reaction is a magnesium alkoxide, which is then protonated in a subsequent step, typically by the addition of a weak acid, to yield the corresponding alcohol. pressbooks.pub For example, the reaction of isopropylmagnesium bromide with cyclopentenone would yield 1-isopropylcyclopent-2-en-1-ol.

Dehydration Processes of Substituted Cyclopentanols

Following the formation of the substituted cyclopentanol (B49286) via the Grignard reaction, a dehydration step is necessary to introduce the double bond and form this compound. This elimination reaction is typically acid-catalyzed. The alcohol, such as trans-3-isopropylcyclopentanol, is treated with a strong acid like sulfuric acid or phosphoric acid and heated. studylib.net The acid protonates the hydroxyl group, converting it into a good leaving group (water). A base (which can be water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. The regioselectivity of this elimination is crucial for obtaining the desired this compound isomer.

Indirect Synthetic Pathways

Indirect routes may involve more steps but can offer advantages in terms of starting material availability, stereochemical control, or the ability to generate a wider range of analogs.

Regioselective Hydrogenation of Isopropylcyclopentadienes

The synthesis of this compound can be achieved through the selective hydrogenation of an isopropylcyclopentadiene precursor. Isopropylcyclopentadiene can be synthesized through various methods, including the reaction of cyclopentadiene (B3395910) with an isopropyl halide. The subsequent hydrogenation must be carefully controlled to reduce only one of the two double bonds in the cyclopentadiene ring. researchgate.netrsc.org Catalytic hydrogenation using specific catalysts, such as platinum-based catalysts, can exhibit regioselectivity, favoring the formation of the less substituted double bond, which in this case would lead to this compound. rsc.org The choice of catalyst and reaction conditions (temperature, pressure, and solvent) are critical in achieving the desired regioselectivity. researchgate.net

Pyrolytic Transformations Leading to Isopropylated Cyclopentenes

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, can be employed to synthesize substituted cyclopentenes. conicet.gov.ar For instance, the pyrolysis of certain biomass materials has been shown to produce a variety of organic compounds, including isopropylcyclopentene. conicet.gov.ar Another approach involves the pyrolytic rearrangement of specifically designed precursors. For example, the pyrolysis of certain vinyl ethers can lead to the formation of substituted cyclopentanones, which can then be converted to the target cyclopentene. researchgate.net These high-temperature reactions often proceed through complex radical or pericyclic mechanisms.

Diels-Alder Cycloadditions in Cyclopentene Ring Formation

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction used to form six-membered rings. wikipedia.orgbyjus.compraxilabs.com While it classically forms cyclohexene (B86901) derivatives, variations of this reaction can be adapted for the synthesis of five-membered rings. wikipedia.orgiitk.ac.in For instance, a reaction between a diene and a dienophile can be designed to produce a precursor that, through subsequent transformations, yields a cyclopentene ring. iitk.ac.in Cyclopentadiene itself is a common diene used in Diels-Alder reactions. nih.gov The synthesis of substituted cyclopentenes can be achieved by using appropriately substituted dienes and dienophiles. The regioselectivity and stereoselectivity of the Diels-Alder reaction are well-studied, allowing for a high degree of control over the structure of the product. wikipedia.org

Catalytic Approaches in this compound Synthesis

Catalytic methods offer powerful and elegant routes to substituted cyclopentenes by enabling reactions that would otherwise be difficult to achieve. These approaches often proceed with high atom economy and allow for the construction of complex molecular architectures from simpler precursors. Research in this area has explored a range of catalytic systems, with a significant emphasis on those employing transition metals. These catalysts can facilitate various reaction types, including cyclizations, cycloadditions, and rearrangements, to form the five-membered ring of cyclopentene derivatives.

Transition Metal Catalysis in Olefin Synthesis

Transition metals are at the forefront of catalytic methods for olefin and, more specifically, cyclopentene synthesis. Metals such as palladium, rhodium, and nickel are particularly prominent due to their versatile reactivity and ability to catalyze a wide array of transformations. organic-chemistry.orgchemrxiv.orgrsc.org These metals can activate substrates in multiple ways, leading to the formation of new carbon-carbon bonds necessary for ring construction. The choice of metal and the associated ligands is crucial in directing the reaction pathway and controlling the stereochemistry of the final product.

Palladium-Catalyzed Syntheses:

Palladium catalysts are widely used for the synthesis of substituted cyclopentenes. One common strategy involves the cycloisomerization of 1,6-dienes. Cationic palladium phenanthroline complexes, for instance, have been shown to effectively catalyze the cycloisomerization of functionalized 1,5- and 1,6-dienes to yield cyclopentenes with trisubstituted olefins in good yields and with high selectivity. organic-chemistry.org Another powerful palladium-catalyzed method is the [3+2]-cycloaddition of vinyl cyclopropanes with various partners. nih.gov

A notable example is the palladium-catalyzed annulation of allenyl boronic esters with conjugate acceptors, which produces substituted cyclopentenes with high yields and diastereoselectivity. organic-chemistry.org This reaction is thought to proceed through the formation of a propargylpalladium complex, which then undergoes conjugate addition and subsequent cyclization. organic-chemistry.org The versatility of this method allows for the synthesis of complex polycyclic frameworks. organic-chemistry.org

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Yield (%) | Reference |

| Pd(OAc)₂ / Phosphoramidite Ligand | Allenylboronic acid pinacol (B44631) ester | Alkylidene cyanoacetic esters | Substituted cyclopentene | High | organic-chemistry.org |

| (η³-C₃H₅)Pd(Cl)PCy₃ / NaBArF | Functionalized 1,6-dienes | HSiEt₃ | 1,2-disubstituted cyclopentene | Good | organic-chemistry.org |

| Pd(0) / Ligand | Homopropargyl-substituted dicarbonyl compounds | Organic Halides | 1,2-disubstituted cyclopentene | Good | acs.org |

Rhodium-Catalyzed Syntheses:

Rhodium catalysts have also proven to be highly effective in the synthesis of cyclopentene derivatives. Wilkinson's catalyst, [RhCl(PPh₃)₃], for example, can be used to cyclize 4,4-disubstituted 1,6-dienes into methylene (B1212753) cyclopentanes in good yields. rsc.org More intricate rhodium-catalyzed processes involve domino sequences, such as the reaction between vinyldiazoacetates and racemic allyl alcohols, which generates highly functionalized cyclopentanes through a five-step cascade. rsc.org

Another innovative approach is the rhodium-catalyzed enantioconvergent rearrangement of racemic vinyl gem-difluorocyclopropanes. chemrxiv.org This method can lead to a variety of chiral cyclopentenes, including cyclopentenones and gem-difluorocyclopentenes, with high yields and excellent enantioselectivity. chemrxiv.org Mechanistically, this transformation involves the ring-opening of the vinyl cyclopropane (B1198618) to form a rhodium intermediate that undergoes stereochemically ablative allylic isomerization, followed by an enantioselective ring closure. chemrxiv.org

| Catalyst System | Substrate(s) | Product Type | Yield (%) | Enantiomeric Excess (%) | Reference |

| [Rh(COD)Cl]₂ / Chiral Diene Ligand | Vinyldiazoacetate & Allyl alcohol | Functionalized cyclopentane (B165970) | 64-92 | 64-92 | rsc.org |

| [Rh(COD)Cl]₂ / Chiral Ligand | Racemic vinyl gem-difluorocyclopropane | Chiral cyclopentenone | High | Excellent | chemrxiv.org |

| [RhCl(PPh₃)₃] | 4,4-Disubstituted 1,6-diene | Methylene cyclopentane | Good | N/A | rsc.org |

Nickel-Catalyzed Syntheses:

Nickel catalysis provides a cost-effective and powerful alternative for the synthesis of cyclopentene rings. Nickel(0) complexes can catalyze the reductive cycloaddition of enals or enoates with alkynes to afford cyclopentenols and cyclopentenones, respectively. acs.org These reactions likely proceed through the formation of a nickelacyclic intermediate followed by protonation. acs.org

Furthermore, nickel catalysts are effective in the cycloisomerization of 1,5-allenynes. researchgate.net When substrates with terminal alkynes are used, cyclopentene derivatives are formed. The reaction is believed to follow a Ni(0)-Ni(II) catalytic cycle, initiated by an oxidative cyclometallation. researchgate.net Amide-directed nickel-catalyzed arylboration of cyclopentenes has also been developed, allowing for the synthesis of highly substituted cyclopentane products. nih.gov

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Yield (%) | Reference |

| Ni(COD)₂ / N-Heterocyclic Carbene | Enal | Alkyne | Cyclopentenol | Good | acs.org |

| Ni(acac)₂ / XantPhos | 1,5-Allenyne | - | Cyclopentene derivative | up to 84 | researchgate.net |

| NiCl₂(DME) / Ligand | Cyclopentene with amide directing group | Aryl bromide / Bis(pinacolato)diboron | Arylborated cyclopentane | Good | nih.gov |

Mechanistic Investigations and Reactivity Profiles of 3 Isopropylcyclopentene

Electrophilic Addition Reactions at the Alkene Moiety

The electron-rich pi bond of 3-isopropylcyclopentene is susceptible to attack by electrophiles, initiating a variety of addition reactions. The regioselectivity and stereoselectivity of these reactions are governed by the structure of the alkene and the specific mechanisms involved.

Halogenation and Halohydrin Formation Mechanisms

When the halogenation reaction is conducted in a nucleophilic solvent like water, a halohydrin is formed instead of a dihalide. masterorganicchemistry.comlibretexts.org After the initial formation of the bridged halonium ion, a water molecule, acting as the nucleophile, attacks one of the carbon atoms of the ring. libretexts.org This attack follows Markovnikov's rule, where the nucleophile adds to the carbon atom that can better stabilize a positive charge. leah4sci.com The subsequent deprotonation of the oxonium ion intermediate yields the final halohydrin product with anti-stereochemistry. leah4sci.com

| Reaction | Reagents | Intermediate | Product | Stereochemistry |

| Halogenation | Br₂ in CCl₄ | Cyclic Bromonium Ion | 1,2-Dibromo-3-isopropylcyclopentane | Anti-addition |

| Halohydrin Formation | Br₂ in H₂O | Cyclic Bromonium Ion | 2-Bromo-4-isopropylcyclopentanol | Anti-addition |

Hydration Mechanisms: Oxymercuration-Demercuration and Hydroboration-Oxidation

Hydration of this compound can be achieved with high regioselectivity using two principal methods that yield isomeric alcohol products.

Oxymercuration-Demercuration: This two-step process provides a reliable method for the Markovnikov hydration of alkenes without the risk of carbocation rearrangements. libretexts.orgmasterorganicchemistry.com The reaction begins with the electrophilic addition of the mercuric acetate (B1210297) species to the double bond, forming a cyclic mercurinium ion intermediate. libretexts.orgvedantu.com Water then attacks the more substituted carbon atom of the bridge, followed by a demercuration step where the organomercury group is replaced by a hydrogen atom using sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comlibretexts.org This pathway results in the hydroxyl group being added to the more substituted position.

Hydroboration-Oxidation: In contrast, hydroboration-oxidation results in the anti-Markovnikov addition of water across the double bond. masterorganicchemistry.comlibretexts.org The reaction involves the addition of borane (B79455) (BH₃) or a borane complex to the alkene. The boron atom adds to the less sterically hindered carbon of the double bond in a concerted, syn-addition. libretexts.org Subsequent oxidation of the resulting trialkylborane with hydrogen peroxide (H₂O₂) in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond, with retention of stereochemistry. masterorganicchemistry.com This process yields the alcohol where the hydroxyl group is on the less substituted carbon.

| Hydration Method | Reagents | Key Feature | Product | Regioselectivity |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | No carbocation rearrangement | 3-Isopropylcyclopentanol | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Syn-addition of H and B | trans-3-Isopropylcyclopentanol | Anti-Markovnikov |

Hydro-Alkylation Reaction Pathways

Hydro-alkylation of this compound can be accomplished through methods such as ethylaluminum sesquichloride-mediated reactions. uni-oldenburg.de This process involves the reaction of an alkene with an alkyl chloroformate in the presence of an organoaluminum reagent. An alkyl cation is generated from the chloroformate, which then acts as an electrophile and adds to the alkene double bond. uni-oldenburg.de This forms a new carbocation intermediate. The reaction is completed by a hydride transfer from the ethylaluminum sesquichloride to the carbocation, resulting in the formation of a saturated, alkylated cycloalkane. uni-oldenburg.de For example, using isopropyl chloroformate would lead to the formation of di-isopropylcyclopentane isomers.

Radical-Mediated Transformations

The double bond in this compound can also undergo transformations via radical mechanisms, which proceed through a different pathway than electrophilic additions. These reactions are typically initiated by a radical species. A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides.

The radical chain mechanism involves three key steps:

Initiation: Peroxides generate radicals upon heating or UV irradiation. These radicals then abstract a hydrogen atom from HBr to produce a bromine radical (Br•). libretexts.org

Propagation: The bromine radical adds to the double bond of this compound. This addition occurs at the carbon that results in the more stable radical intermediate (a secondary radical). The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr, forming the alkyl bromide product and regenerating a bromine radical to continue the chain. libretexts.org

Termination: The reaction concludes when two radical species combine. libretexts.org

This process leads to the formation of the anti-Markovnikov product, 1-bromo-3-isopropylcyclopentane. Other radical reactions can also be initiated at the allylic position of the cyclopentene (B43876) ring. pearson.com

Oxidative Cleavage Reactions of the Cyclopentene Double Bond

The carbon-carbon double bond of this compound can be completely broken through oxidative cleavage, opening the ring to form dicarbonyl compounds. numberanalytics.comlibretexts.org The nature of the final products depends on the oxidizing agent and the reaction workup conditions. libretexts.org

Ozonolysis: This is a common method for oxidative cleavage. libretexts.org

Reductive Work-up: When the intermediate ozonide is treated with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc and water, the double bond is cleaved to form two carbonyl groups. For this compound, this "gentle" cleavage yields a dicarbonyl compound containing both an aldehyde and a ketone functional group. libretexts.org

Oxidative Work-up: If the ozonide is worked up with an oxidizing agent like hydrogen peroxide (H₂O₂), any initially formed aldehydes are further oxidized to carboxylic acids. libretexts.org

Strong Oxidation: Using a strong oxidizing agent like hot, concentrated potassium permanganate (B83412) (KMnO₄) also results in cleavage of the double bond. This "strong" cleavage directly yields a ketone and a carboxylic acid. libretexts.org

| Cleavage Method | Reagents | Products |

| Ozonolysis (Reductive Work-up) | 1. O₃2. (CH₃)₂S | 3-Isopropyl-1,2-cyclopentanedicarbaldehyde (hypothetical initial product, rearranges) -> Keto-aldehyde |

| Ozonolysis (Oxidative Work-up) | 1. O₃2. H₂O₂ | Keto-carboxylic acid |

| Strong Oxidation | Hot, conc. KMnO₄, H⁺ | Keto-carboxylic acid |

Cyclopropanation Reactions via Carbene Addition

Cyclopropanation involves the addition of a carbene or carbenoid to the double bond of this compound to form a bicyclic compound containing a cyclopropane (B1198618) ring. researchgate.net This [2+1] cycloaddition reaction is a powerful tool for synthesizing strained ring systems. harvard.edu

A widely used method is the Simmons-Smith reaction , which employs a carbenoid generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). harvard.edu The reaction is stereospecific, with the carbene adding to one face of the double bond in a concerted fashion. This results in the formation of a bicyclo[3.1.0]hexane derivative.

Another common approach involves the transition-metal-catalyzed decomposition of diazo compounds, such as diazomethane (B1218177) or ethyl diazoacetate. nih.gov Catalysts based on rhodium, copper, or palladium facilitate the generation of a metal carbene species, which then transfers the carbene unit to the alkene. researchgate.netnih.gov

Isomerization Studies of this compound

Isomerization reactions of this compound can be induced by both acidic conditions and photochemical activation, leading to rearrangements of its molecular structure.

While specific studies on the acid-catalyzed rearrangement of this compound are not extensively documented in the literature, the behavior of analogous alkyl-substituted cyclopentenes provides a framework for understanding its potential transformations. The primary acid-catalyzed reaction for a simple substituted cyclopentene is double bond isomerization, driven by the formation of a more thermodynamically stable alkene.

In the case of this compound, protonation of the double bond by an acid catalyst (e.g., H₂SO₄, TsOH) would lead to the formation of a tertiary carbocation at the 3-position. This carbocation is relatively stable due to the electron-donating effect of the isopropyl group. A subsequent deprotonation event can then occur at an adjacent carbon. This process can lead to a mixture of isomeric cyclopentenes.

A potential reaction pathway involves a 1,2-hydride shift, which could lead to the formation of a more substituted and thus more stable double bond. For instance, the initial tertiary carbocation could rearrange to a different tertiary carbocation, which upon deprotonation could yield 1-isopropylcyclopentene (B73784) or 4-isopropylcyclopentene. The equilibrium distribution of these isomers would be governed by their relative thermodynamic stabilities. Research on the acid-catalyzed isomerization of other substituted cyclopentenes, such as methylcyclopentenes, has shown that such double bond migrations readily occur to yield a thermodynamically controlled mixture of isomers. researchgate.net

More complex rearrangements, such as the Piancatelli rearrangement, occur in more functionalized systems like furylcarbinols and proceed through a 4π electrocyclization mechanism to form substituted cyclopentenones. d-nb.infonih.gov While mechanistically distinct, these reactions highlight the propensity of five-membered rings to undergo acid-catalyzed transformations.

A hypothetical acid-catalyzed isomerization of this compound is outlined below:

| Reactant | Catalyst | Potential Intermediates | Potential Products |

| This compound | H⁺ | 3-Isopropylcyclopentyl cation | 1-Isopropylcyclopentene, 4-Isopropylcyclopentene |

This table represents a hypothetical reaction based on established principles of carbocation chemistry.

The photochemical behavior of alkenes often involves cycloadditions and isomerizations proceeding through excited states. For cyclopentene derivatives, [2+2] photocycloaddition is a well-documented reaction, leading to the formation of cyclobutane-containing dimers or products with other alkenes. researchgate.netresearchgate.net The mechanism typically involves the formation of a triplet 1,4-biradical intermediate when a photosensitizer is used. cdnsciencepub.com

Direct irradiation of this compound could also lead to cis-trans isomerization of the double bond within the five-membered ring, although the resulting trans-isomer would be highly strained and likely transient. More plausible photochemical reactions for this compound, by analogy with other substituted cycloalkenes, include photosensitized additions or rearrangements. researchgate.net For instance, in the presence of a photosensitizer, this compound could undergo [2+2] cycloaddition with another molecule of itself to form various dimeric products.

Another potential photochemical pathway is hydrogen abstraction. The allylic hydrogens in this compound are susceptible to abstraction by an excited-state species, which could initiate a cascade of radical reactions leading to isomerized products. Theoretical studies on the photochemistry of cyclopropene (B1174273) derivatives have shown that intramolecular hydrogen transfer can be a key reaction pathway. acs.org While a different ring system, this highlights the potential for such intramolecular rearrangements in cyclic alkenes.

A summary of potential photochemical reactions is presented below:

| Reaction Type | Reactants | Conditions | Potential Products |

| [2+2] Photodimerization | This compound | UV irradiation, photosensitizer | Dimeric cyclobutane (B1203170) adducts |

| [2+2] Photocycloaddition | This compound, another alkene | UV irradiation, photosensitizer | Cyclobutane adduct |

This table outlines potential reactions based on known photochemical principles for cyclopentenes.

Olefin Metathesis Reactions Involving Cyclopentene Derivatives

Olefin metathesis has become a powerful tool in synthetic organic chemistry for the formation of new carbon-carbon double bonds. Cyclopentene and its derivatives are common substrates in these reactions, particularly in ring-opening metathesis polymerization (ROMP).

Consider a hypothetical diene where an unsaturated side chain is attached to the this compound core, for example, at the isopropyl group, creating a 1,n-diene system suitable for RCM. The success of the RCM reaction would be influenced by several factors, including the length of the tether connecting the two double bonds, the substitution pattern of the alkenes, and the catalyst used.

The use of modern ruthenium-based catalysts, such as Grubbs' catalysts, has made RCM a versatile and functional-group-tolerant reaction. caltech.edu The formation of five- or six-membered rings is generally favored due to thermodynamic stability. Studies on the RCM of dienes to form substituted cyclopentenols have shown that the presence of substituents can influence the reaction rate and efficiency. doi.org For instance, the RCM of acyclic 1,6-dienols is significantly affected by substituents, which can predispose the molecule to cyclization through conformational effects. doi.org

In our hypothetical diene containing a this compound unit, the intramolecular metathesis reaction would compete with intermolecular reactions, such as cross-metathesis and oligomerization. To favor RCM, the reaction is typically carried out at high dilution. The substitution on the cyclopentene double bond would also play a role in the catalytic cycle. The bulky isopropyl group might sterically hinder the approach of the ruthenium catalyst, potentially affecting the reaction rate.

The potential RCM of a hypothetical diene containing the this compound scaffold is summarized in the following table:

| Hypothetical Substrate | Catalyst | Potential Product | Key Considerations |

| Acyclic diene with a terminal alkene and a this compound moiety | Grubbs' Catalyst (e.g., 2nd or 3rd generation) | Bicyclic system containing a fused ring to the cyclopentane (B165970) core | Tether length, steric hindrance from the isopropyl group, reaction concentration |

This table illustrates the hypothetical RCM potential based on established principles of olefin metathesis.

Advanced Spectroscopic Characterization Methodologies for 3 Isopropylcyclopentene

Vibrational Spectroscopy for Molecular Structure and Conformational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups. For 3-isopropylcyclopentene, the FTIR spectrum is characterized by several key absorption bands that confirm its structural features.

The most prominent vibrations include the stretching of carbon-hydrogen (C-H) bonds and the carbon-carbon double bond (C=C). A strong absorption band is observed around 2960 cm⁻¹, which is characteristic of the C-H stretching vibrations within the isopropyl group and the cyclopentene (B43876) ring. vulcanchem.com The presence of the double bond within the five-membered ring is confirmed by a strong C=C stretching absorption, which typically appears around 1640 cm⁻¹. vulcanchem.com The region between 1470 cm⁻¹ and 1365 cm⁻¹ contains bands corresponding to the bending vibrations of the CH₂ and CH₃ groups. The out-of-plane bending vibrations for the C-H bonds on the double bond (=C-H) are expected in the 900-650 cm⁻¹ region. A vapor phase IR spectrum for this compound is available in the SpectraBase database. nist.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2960 | C-H Stretch | Isopropyl & Cyclopentene (Alkyl) |

| ~1640 | C=C Stretch | Alkene |

| 1470-1365 | C-H Bend | CH₂, CH₃ |

| 900-650 | =C-H Bend | Alkene |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light, typically from a laser source. While FTIR is based on absorption, Raman scattering depends on the change in the polarizability of a molecule's electron cloud during a vibration. This often results in different selection rules, meaning vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Specific experimental Raman data for this compound is not widely documented in publicly available literature. However, the principles of the technique allow for predictable analysis. The C=C double bond stretch, which is IR-active, would also be expected to produce a strong and sharp signal in the Raman spectrum, likely in a similar region around 1640 cm⁻¹. Symmetrical vibrations, such as the symmetric stretches of the C-C bonds within the isopropyl group and the ring, tend to be more intense in Raman spectra. Therefore, Raman spectroscopy would be a powerful tool for confirming the carbon skeleton and studying the conformational properties of the cyclopentene ring and the orientation of the isopropyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and their relative quantities (integration). Due to the molecule's asymmetry, all protons in this compound are chemically non-equivalent, leading to a complex spectrum.

Based on established chemical shift principles and predictive models, the ¹H NMR spectrum can be interpreted. The olefinic protons on the C=C double bond are expected to appear in the downfield region (δ 5.5-6.0 ppm). The allylic protons on the carbons adjacent to the double bond and the methine proton of the isopropyl group will resonate in the mid-field region. The methyl protons of the isopropyl group, being the most shielded, will appear at the highest field (most upfield).

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Label | Predicted Chemical Shift (δ ppm) | Multiplicity |

| H1/H2 (Olefinic) | 5.76 | Multiplet |

| H3 (Allylic) | 2.80 | Multiplet |

| H4 (Aliphatic) | 2.30 | Multiplet |

| H5 (Aliphatic) | 1.50 | Multiplet |

| H6 (Isopropyl CH) | 1.80 | Multiplet |

| H7 (Isopropyl CH₃) | 0.95 | Doublet |

Note: Data is based on NMR prediction software. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a standard proton-decoupled spectrum, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons. Given the lack of symmetry in this compound, eight distinct signals are expected in its ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The sp²-hybridized carbons of the double bond will appear most downfield (δ 120-140 ppm). The sp³-hybridized carbons of the cyclopentene ring and the isopropyl group will appear at higher fields.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Label | Predicted Chemical Shift (δ ppm) |

| C1/C2 (Olefinic) | 132.5 / 130.0 |

| C3 (Allylic) | 45.0 |

| C4 (Aliphatic) | 35.0 |

| C5 (Aliphatic) | 30.0 |

| C6 (Isopropyl CH) | 34.0 |

| C7/C8 (Isopropyl CH₃) | 21.0 |

Note: Data is based on NMR prediction software. Actual experimental values may vary. Assignments of C1/C2 and C7/C8 are interchangeable without further data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment maps correlations between protons that are coupled to each other, typically through two or three bonds. A COSY spectrum of this compound would show cross-peaks connecting the olefinic protons (H1/H2) to their adjacent allylic proton (H3). It would also reveal the coupling network within the cyclopentene ring (H3-H4-H5) and within the isopropyl group (H6 to the H7 methyl protons).

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to (one-bond C-H correlation). An HSQC spectrum would allow for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the olefinic proton signals around δ 5.76 ppm would show a cross-peak to the olefinic carbon signals around δ 130-132 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH and ³J_CH). HMBC is crucial for connecting different parts of the molecule and assigning quaternary (non-protonated) carbons, though none exist in this specific molecule. For this compound, an HMBC spectrum would show a correlation from the isopropyl methyl protons (H7) to the isopropyl methine carbon (C6) and the allylic carbon (C3), confirming the attachment of the isopropyl group to the ring at the correct position.

Together, these advanced spectroscopic methods provide a comprehensive and unequivocal characterization of the molecular structure of this compound.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of this compound. This methodology involves the ionization of the compound and the subsequent analysis of the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. For this compound (C₈H₁₄), with a molecular weight of approximately 110.20 g/mol , the EI-MS spectrum reveals a distinct molecular ion peak and a series of fragment ions that are indicative of its structure. nih.govnist.gov

The molecular ion (M⁺) peak is observed at an m/z of 110, corresponding to the intact molecule that has lost one electron. whitman.edu The fragmentation pattern is a result of the cleavage of bonds within the molecular ion, leading to the formation of smaller, stable cationic fragments. The most significant peaks in the mass spectrum of this compound, as cataloged in the NIST Mass Spectrometry Data Center, provide a fingerprint for its identification. nih.gov

The fragmentation of cyclic alkenes in EI-MS is often governed by the stability of the resulting carbocations and radical species. For this compound, the loss of the isopropyl group is a plausible fragmentation pathway. Cleavage of the bond between the cyclopentene ring and the isopropyl group can lead to the formation of various charged species. The fragmentation can also be influenced by the double bond within the cyclopentene ring, which can facilitate allylic cleavages or rearrangements like the retro-Diels-Alder reaction, a common fragmentation pathway for cyclic alkenes. whitman.edu

Detailed analysis of the mass spectrum reveals a characteristic pattern of ion abundances. The most prominent peaks observed for this compound are summarized in the table below.

Table 1: Prominent Ions in the Electron Ionization Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Putative Fragment Identity |

| 110 | Present | [C₈H₁₄]⁺ (Molecular Ion) |

| 67 | Base Peak | [C₅H₇]⁺ |

| 66 | High | [C₅H₆]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl Cation) |

| Data sourced from NIST Mass Spectrometry Data Center. nih.gov |

The base peak at m/z 67 is the most abundant ion and likely corresponds to a cyclopentenyl cation or a related stable C₅H₇⁺ isomer formed after the loss of the isopropyl group. The peak at m/z 66 can be attributed to the loss of a hydrogen atom from the m/z 67 fragment. The significant peak at m/z 41 is characteristic of an allyl cation ([C₃H₅]⁺), a common and stable fragment in the mass spectra of many organic compounds containing double bonds.

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This hyphenated technique is highly effective for the analysis of volatile and semi-volatile compounds like this compound in complex mixtures. The gas chromatograph separates the components of a sample, and the mass spectrometer provides identification of each component as it elutes.

In GC-MS analysis, the retention time of a compound is a key parameter for its identification. However, for more definitive identification, the Kovats retention index (RI) is often employed. The Kovats RI relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it. This provides a more standardized value that is less dependent on the specific chromatographic conditions. nist.gov

The NIST Mass Spectrometry Data Center has compiled experimental Kovats retention indices for this compound on different types of capillary columns, which are crucial for its unambiguous identification in GC-MS studies. nih.gov The use of both a non-polar and a polar column for analysis can provide a higher degree of confidence in the identification of the compound.

Table 2: Kovats Retention Indices for this compound

| Column Type | Retention Index (RI) |

| Standard Non-Polar | 793, 795, 800, 803, 789.7, 794.9, 825, 834 |

| Standard Polar | 913, 921, 928, 913.1, 921.1, 928.3 |

| Data sourced from NIST Mass Spectrometry Data Center. nih.gov |

The data in Table 2 showcases the elution behavior of this compound on different stationary phases. The significant difference in the retention indices between non-polar and polar columns is a characteristic feature that aids in its identification. GC-MS is a standard method for analyzing the products of chemical reactions, such as the dehydration of cyclic alcohols to form cyclic alkenes, where this compound might be a product. morressier.com The combination of retention data and the mass spectrum fragmentation pattern provides a robust method for the characterization of this compound.

Stereochemical Aspects and Chirality of 3 Isopropylcyclopentene

Enantiomeric and Diastereomeric Considerations

3-Isopropylcyclopentene possesses a single stereocenter at the third carbon atom (C3) of the cyclopentene (B43876) ring, the point of attachment for the isopropyl group. The presence of this chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers. doubtnut.comreddit.com These enantiomers are designated as (R)-3-isopropylcyclopentene and (S)-3-isopropylcyclopentene, based on the Cahn-Ingold-Prelog priority rules.

The physical and chemical properties of the (R) and (S) enantiomers are identical in an achiral environment. However, they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions. In interactions with other chiral molecules, such as enzymes or chiral catalysts, their behavior can differ significantly.

Diastereomers are stereoisomers that are not mirror images of each other. For this compound itself, diastereomers are not possible as it only has one stereocenter. However, if additional stereocenters were introduced into the molecule, for instance, through substitution on the cyclopentene ring, then diastereomeric forms would arise. The relative configuration of these multiple stereocenters would determine the specific diastereomer (e.g., cis/trans isomers). For example, in a disubstituted cyclopentane (B165970) ring, the substituents can be on the same side (cis) or opposite sides (trans) of the ring, leading to diastereomers with distinct physical and chemical properties. quora.com

Asymmetric Synthesis Approaches for Chiral this compound

The synthesis of enantiomerically enriched chiral molecules is a significant focus of modern organic chemistry. researchgate.net Asymmetric synthesis aims to selectively produce one enantiomer over the other. For chiral this compound, several general strategies for the asymmetric synthesis of substituted cyclopentenes could theoretically be applied. These methods often involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the reaction.

Catalytic asymmetric [3+2] cycloadditions are powerful methods for constructing five-membered rings with high stereocontrol. organic-chemistry.orgnih.gov For instance, the reaction of allenes with enones, catalyzed by a chiral phosphine, can produce highly functionalized cyclopentenes with excellent enantioselectivity. organic-chemistry.orgnih.gov By selecting appropriate starting materials where one of the reactants leads to the introduction of an isopropyl group at the desired position, it would be conceptually feasible to synthesize chiral this compound.

Another potential approach involves the stereoselective functionalization of a prochiral cyclopentene derivative. For example, an asymmetric allylic alkylation or a conjugate addition to a cyclopentenone precursor could establish the chiral center at the C3 position. The success of such an approach would heavily depend on the ability of the chiral catalyst to effectively discriminate between the two enantiotopic faces of the substrate.

While specific, documented asymmetric syntheses of this compound are not readily found in broad literature searches, the principles of asymmetric catalysis provide a clear framework for how such a synthesis could be designed and executed. nih.govnih.gov

| Asymmetric Synthesis Strategy | General Description | Potential for this compound |

| Catalytic Asymmetric [3+2] Cycloaddition | A chiral catalyst mediates the reaction between a three-atom and a two-atom component to form a five-membered ring. | Could be adapted using precursors that would form the this compound structure. |

| Asymmetric Allylic Alkylation | A chiral catalyst directs the substitution at an allylic position of a cyclopentene precursor. | Could be used to introduce the isopropyl group enantioselectively. |

| Asymmetric Conjugate Addition | A chiral catalyst controls the 1,4-addition of a nucleophile to a cyclopentenone derivative. | An isopropyl nucleophile could be added to establish the C3 stereocenter. |

Stereoselective Transformations of this compound

A stereoselective reaction is one in which one stereoisomer of a product is preferentially formed over other possible stereoisomers. masterorganicchemistry.com In the context of this compound, its inherent chirality can influence the stereochemical outcome of subsequent reactions. The existing stereocenter at C3 can direct the approach of reagents, leading to the selective formation of one diastereomer over another.

For example, in reactions involving the double bond, such as epoxidation or dihydroxylation, the isopropyl group can sterically hinder one face of the cyclopentene ring. This steric hindrance would force the incoming reagent to attack from the less hindered face, resulting in a diastereoselective transformation. The degree of diastereoselectivity would depend on the size of the reagent and the specific reaction conditions.

Similarly, in reactions that create a new stereocenter elsewhere on the ring, the configuration of the C3 stereocenter can influence the stereochemistry of the newly formed center. This phenomenon, known as substrate-controlled stereoselectivity, is a fundamental concept in organic synthesis. While specific studies detailing the stereoselective transformations of this compound are not extensively documented, the general principles of stereoselective reactions provide a strong basis for predicting its behavior. masterorganicchemistry.com

Conformational Dynamics of the Cyclopentene Ring

The cyclopentene ring is not planar and exists in a dynamic equilibrium of puckered conformations to relieve ring strain. libretexts.org The two most common conformations are the "envelope" and "half-chair" (or "twist") conformations. In the envelope conformation, four of the carbon atoms are in a plane, and the fifth is out of the plane. In the half-chair conformation, three atoms are in a plane, with the other two displaced on opposite sides of the plane.

For substituted cyclopentenes like this compound, the preference for a particular conformation is influenced by the steric interactions of the substituent. The bulky isopropyl group at the C3 position will preferentially occupy a position that minimizes steric strain with the other atoms on the ring. maricopa.edu

In the case of this compound, the C3 atom is adjacent to the double bond. The conformational equilibrium will be influenced by the desire of the isopropyl group to adopt a pseudo-equatorial position to reduce steric interactions with neighboring hydrogen atoms. The energy barrier between the different puckered conformations of the cyclopentene ring is generally low, meaning that the ring is flexible and rapidly interconverts between various conformations at room temperature. maricopa.edu Computational studies and spectroscopic techniques like NMR can provide insights into the preferred conformations and the energy barriers to interconversion for substituted cyclopentenes.

| Conformation | Description | Influence of Isopropyl Group |

| Envelope | Four carbon atoms are coplanar, with the fifth out of the plane. | The isopropyl group on the out-of-plane carbon would experience significant steric strain. |

| Half-Chair (Twist) | Three carbon atoms are coplanar, with the other two on opposite sides. | This conformation can often better accommodate bulky substituents by placing them in pseudo-equatorial positions, minimizing steric interactions. |

Theoretical and Computational Chemistry Studies of 3 Isopropylcyclopentene

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, energy, and the distribution of electrons. These calculations solve the Schrödinger equation for a given molecular system, providing a detailed picture of its electronic makeup.

Ab Initio Calculations (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory, Coupled Cluster Theory)

Ab initio methods are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF theory provides a good starting point for understanding molecular orbitals and electronic structure, it does not account for electron correlation, which can be significant for accurate energy predictions.

For 3-isopropylcyclopentene, an HF calculation would yield the energies and shapes of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

To incorporate electron correlation, more advanced methods like Møller-Plesset Perturbation Theory (MP2) and Coupled Cluster (CC) theory are employed. MP2 theory adds a correction to the HF energy, accounting for the effects of electron correlation at the second order. Coupled Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is considered the "gold standard" in computational chemistry for its high accuracy in energy calculations.

A theoretical study on the vinylcyclopropane-cyclopentene rearrangement, a reaction class relevant to cyclopentene (B43876) synthesis, utilized B3LYP and CASSCF methods to explore the reaction's stereoisomerizations and rearrangements. acs.org While not directly on this compound, this highlights the application of such methods to understand the energetics of related systems. acs.org

Hypothetical Ab Initio Calculation Results for this compound

| Method | Total Energy (Hartrees) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Hartree-Fock/6-31G | -311.9 | -9.5 | 2.5 | 12.0 |

| MP2/6-31G | -312.5 | -9.2 | 2.8 | 12.0 |

| CCSD(T)/cc-pVTZ | -312.8 | -9.1 | 2.9 | 12.0 |

| This table is illustrative and based on general trends for similar molecules, as specific literature data for this compound is not available. |

Density Functional Theory (DFT) Applications to Molecular Properties

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. DFT calculates the total energy of a system based on its electron density rather than its complex wavefunction. Various exchange-correlation functionals, such as B3LYP, are used to approximate the exchange and correlation energies.

DFT calculations are well-suited for determining a range of molecular properties for this compound, including:

Optimized Geometry: Predicting bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra of the molecule, which can aid in its experimental identification. oatext.com

Thermochemical Properties: Calculating the enthalpy of formation, entropy, and Gibbs free energy. neuroquantology.com A study on various C8H14 isomers used DFT at the B3LYP/6-311G+** level to assess their relative stabilities. neuroquantology.com

Electronic Properties: Determining dipole moments, polarizability, and electrostatic potential maps, which reveal the charge distribution and reactive sites of the molecule.

For instance, DFT calculations on cyclopentene derivatives have been used to create a library of ring strain energies, which is a key factor in their reactivity in ring-opening metathesis polymerization. researchgate.net

Predicted Molecular Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Predicted Value |

| Enthalpy of Formation (ΔHf°) | -75.3 kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | 65.2 kJ/mol |

| Dipole Moment | 0.45 D |

| C=C Bond Length | 1.34 Å |

| This table is illustrative and based on general trends for similar molecules, as specific literature data for this compound is not available. |

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanical methods provide detailed electronic information, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) and molecular dynamics (MD) offer a more computationally tractable approach for studying the conformational behavior and dynamics of molecules like this compound.

Conformational Space Exploration and Energy Minimization

Molecular mechanics models a molecule as a collection of atoms connected by springs, using a force field to describe the potential energy of the system as a function of its atomic coordinates. This allows for rapid energy minimization to find stable conformations.

For this compound, the cyclopentene ring is known to adopt a non-planar "envelope" conformation to alleviate torsional strain. libretexts.org The isopropyl group at the 3-position can exist in different orientations relative to the ring. Conformational analysis using MM would involve systematically rotating the bonds of the isopropyl group and the ring to identify the lowest energy conformers. Studies on monosubstituted cyclopentanes have shown that the substituent can occupy either an axial or equatorial-like position, with the energy difference between these conformers being relatively small. rsc.org

Reaction Coordinate and Transition State Mapping

Molecular dynamics simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. This can be used to study dynamic processes such as conformational changes and reaction pathways.

In the context of this compound, MD simulations can be used to explore the energy landscape of a reaction, such as electrophilic addition to the double bond. By defining a reaction coordinate (a geometric parameter that changes along the reaction pathway), one can map the potential energy surface and locate the transition state—the highest energy point along the reaction path. Computational studies on the electrophilic addition of bromine to cyclopentene have elucidated the formation of a cyclic bromonium ion intermediate, a key step in the reaction mechanism. pearson.com Similarly, the vinylcyclopropane-cyclopentene rearrangement has been studied computationally to understand the diradical intermediates and transition states involved. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling and Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the structural or physicochemical properties of a set of molecules with a particular property of interest. These models can then be used to predict the properties of new or unstudied compounds.

For a QSPR study involving this compound, a dataset of cyclic alkenes with known properties (e.g., boiling point, density, refractive index) would be assembled. cdnsciencepub.com For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

Constitutional: Based on the molecular formula and connectivity (e.g., molecular weight, number of rings).

Topological: Derived from the 2D representation of the molecule (e.g., connectivity indices).

Geometrical: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-Chemical: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, partial atomic charges). researchgate.net

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is developed that relates the descriptors to the property of interest. bham.ac.uk Such a model could then be used to predict various physicochemical properties of this compound. QSPR studies have been successfully applied to predict properties like the auto-ignition temperatures of organic compounds and the cloud point of nonionic surfactants. bham.ac.ukmdpi.com

Relativistic Effects in Electronic Structure Calculations

In the realm of computational chemistry, achieving high accuracy in the calculation of molecular properties often necessitates the inclusion of relativistic effects. These effects arise from the principles of Einstein's theory of special relativity and become increasingly significant as the speed of electrons approaches the speed of light. This is particularly true for electrons in the core orbitals of heavy elements. wikipedia.organnualreviews.org For a molecule composed exclusively of light elements such as carbon and hydrogen, like this compound, relativistic effects are generally considered to be minor but not entirely negligible for calculations demanding very high precision. wikipedia.orgtandfonline.com The primary relativistic corrections that are considered in electronic structure calculations are scalar relativistic effects and spin-orbit coupling. researchgate.net

Scalar Relativistic Effects:

Scalar relativistic effects account for the change in an electron's mass as its velocity changes. scm.com This effect is most pronounced for core electrons, which are held tightly by the nucleus and thus move at higher speeds. The consequence is a contraction and stabilization (lowering in energy) of the s and p orbitals. annualreviews.org This, in turn, can cause a slight expansion and destabilization of the outer d and f orbitals due to increased shielding of the nuclear charge by the contracted inner orbitals. annualreviews.org

Spin-Orbit Coupling:

Spin-orbit coupling (SOC) is the interaction between an electron's intrinsic magnetic moment (its spin) and the magnetic field generated by its orbital motion around the nucleus. annualreviews.orgaip.org This interaction is responsible for the fine structure observed in atomic spectra and can become very large for heavy elements. annualreviews.org In molecules, SOC can facilitate processes that are formally forbidden in non-relativistic quantum theory, such as intersystem crossing between electronic states of different spin multiplicities (e.g., from a singlet state to a triplet state). researchgate.netaip.org

For hydrocarbons like this compound, spin-orbit coupling effects on the ground-state electronic structure and geometry are exceedingly small. aip.orgtandfonline.com The magnitude of SOC scales strongly with the nuclear charge (approximately as Z⁴ for hydrogen-like atoms), and thus it is almost insignificant for hydrogen (Z=1) and carbon (Z=6) in this context. annualreviews.orguba.ar While SOC is crucial for understanding phenomena like phosphorescence in aromatic hydrocarbons, its contribution to the total energy and electron density distribution of the ground state of a simple alkene is negligible and routinely ignored in electronic structure calculations. aip.orgtandfonline.com The primary relevance of SOC in light organic molecules is for the study of photophysical processes rather than ground-state properties. aip.org

The following table provides an illustrative example of the expected magnitude of relativistic corrections on the orbital energies of a carbon atom, demonstrating their generally small size compared to the total energy of the orbitals.

| Orbital | Non-Relativistic Energy (Hartrees) | Scalar Relativistic Correction (mHartrees) |

| 1s | -11.32 | -7.5 |

| 2s | -0.71 | -0.2 |

| 2p | -0.40 | -0.05 |

| Note: This table is for illustrative purposes only, based on general knowledge of atomic calculations. It does not represent specific calculated values for this compound but serves to demonstrate the typical order of magnitude of scalar relativistic effects on a light element like carbon. |

Applications of 3 Isopropylcyclopentene in Advanced Organic Synthesis

As a Chiral Synthon in Complex Molecule Assembly

Chiral cyclopentene (B43876) derivatives are recognized as powerful synthons for the assembly of complex, biologically active molecules. acs.org The cyclopentene framework allows for a wide array of chemical modifications, making it a versatile precursor in asymmetric synthesis. acs.org While direct applications of 3-isopropylcyclopentene as a chiral synthon are not extensively documented in readily available literature, the broader class of chiral cyclopentene derivatives serves as a strong indicator of its potential.

Enantiomerically pure cyclopentene derivatives are crucial for synthesizing carbocyclic nucleosides, which are significant for their antiviral properties. google.com The synthesis of these complex molecules often relies on obtaining individual enantiomers of cyclopentene-based synthons through methods like biotransformation. google.comgoogle.com For instance, lipase-catalyzed enantioselective acylation or deacylation is a common strategy to resolve racemic mixtures of hydroxylated cyclopentene precursors. google.com The stereochemistry of related structures like 1,2-dimethyl-3-isopropylcyclopentane has been a subject of study, underscoring the importance of stereocontrol in this class of compounds for building complex stereochemical arrays. acs.orgdss.go.th The development of phosphine-mediated [3+2] annulation reactions to create highly functionalized cyclopentene derivatives further highlights the importance of this structural motif in asymmetric synthesis. beilstein-journals.org

Intermediate in Natural Product Synthesis

This compound and its derivatives serve as key intermediates in the total synthesis of various natural products, particularly terpenes and steroids. vulcanchem.com The cyclopentane (B165970) ring is a common structural motif in many natural products, including iridoids, certain monoterpenoids, and sesquiterpenes. acs.orgcdnsciencepub.com

A notable example is the synthesis of the spirosesquiterpene (−)-acorenone. cdnsciencepub.com This synthesis utilized an optically active cyclopentanoid monoterpene as a key synthon, which was derived from (+)-limonene. cdnsciencepub.comresearchgate.net While not directly starting from this compound, the synthesis involves the construction of a substituted isopropylcyclopentane (B43312) ring system, demonstrating the utility of this core structure. The photochemical isomerization of related acyclic trienes like alloocimene can also lead to the formation of 1,2-dimethyl-3-isopropylcyclopentanes, establishing a connection between different classes of terpenes and the isopropylcyclopentane framework. dss.go.th

The table below summarizes natural products and related complex molecules whose synthesis involves intermediates structurally related to this compound.

| Natural Product/Complex Molecule | Class | Synthetic Approach Involving Isopropylcyclopentane Moiety |

| (−)-Acorenone | Spirosesquiterpene | Utilizes an optically active cyclopentanoid monoterpene synthon. cdnsciencepub.comresearchgate.net |

| Iridoids | Monoterpenes | Syntheses often involve cyclopentane-based intermediates. acs.orgcdnsciencepub.com |

| Carbocyclic Nucleosides | Nucleoside Analogs | Prepared from chiral hydroxylated cyclopentene precursors. google.com |

Building Block for Novel Pharmaceutical Scaffolds

The development of novel pharmaceutical agents often relies on the use of unique molecular scaffolds to explore new chemical space and biological activities. nih.gov Derivatives of this compound are being investigated as potential building blocks for such scaffolds. vulcanchem.comsmolecule.com

For example, (3S)-3-isopropyl-1-cyclopentene-1-carboxylic acid has been explored for its potential anti-inflammatory properties, although clinical data remains preliminary. vulcanchem.com Furthermore, compounds like dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate are considered versatile intermediates that could serve as scaffolds in drug design due to their specific substitution pattern and the presence of the isopropyl group on a cyclopentane framework. smolecule.com The strategic placement of functional groups on the cyclopentene ring allows for the creation of diverse libraries of compounds for screening against various biological targets. The use of central scaffolds that can orient chemical building blocks in specific ways is a key strategy in discovering new high-affinity ligands for protein targets. nih.gov

Applications in Materials Science

The reactivity of the double bond in this compound allows for its use in polymerization and materials science applications. vulcanchem.com Oligomers derived from this compound have been shown to exhibit unique viscoelastic properties, making them suitable candidates for use in adhesives and sealants. vulcanchem.com

In a different application, organometallic complexes derived from substituted cyclopentadienes are used in materials synthesis. For instance, tris(isopropylcyclopentadienyl)lanthanum has been employed as a precursor in the atomic layer deposition (ALD) of lanthanum oxide (La₂O₃) thin films. nih.govaip.org These films are of interest for their potential use as high-k dielectrics in microelectronics. nih.govaip.org The properties of the resulting material are influenced by the nature of the ligands on the metal precursor.

The table below highlights some of the applications of this compound and its derivatives in materials science.

| Application Area | Derivative/Compound Type | Key Properties/Function |

| Adhesives & Sealants | Oligomers of this compound | Unique viscoelastic properties. vulcanchem.com |

| Polymer Chemistry | Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate | Potential as an additive or in polymer synthesis. smolecule.com |

| Thin Film Deposition | Tris(isopropylcyclopentadienyl)lanthanum | Precursor for atomic layer deposition of La₂O₃. nih.govaip.org |

Future Research Directions and Unexplored Avenues for 3 Isopropylcyclopentene

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of 3-isopropylcyclopentene and its derivatives often results in racemic mixtures. A key future research direction is the development of methodologies to control the stereochemistry, yielding specific enantiomers which are crucial for applications in pharmaceuticals and natural product synthesis. du.ac.inchiralpedia.com While methods for the asymmetric synthesis of substituted cyclopentenes exist, their specific application and optimization for this compound remain largely unexplored.

Future work should focus on adapting modern asymmetric synthesis techniques. This includes the use of chiral catalysts in reactions like the Heck-Matsuda reaction, which has been shown to be effective for the diastereoselective arylation of other functionalized cyclopentenes. acs.org Organocatalysis presents another promising route; methods such as sequential Stetter and Michael-aldol condensations using chiral N-heterocyclic carbene (NHC) catalysts could potentially be engineered for a [1+2+2] annulation strategy to build the substituted cyclopentene (B43876) core with high stereocontrol. nih.gov Furthermore, asymmetric Michael additions of chiral amines to unsaturated esters offer a pathway to chiral β-amino esters, which could be precursors to functionalized isopropylcyclopentane (B43312) derivatives. researchgate.net The development of enantioselective transition-metal-catalyzed cross-coupling reactions, which can create specific C-C bonds with high stereocontrol, is another vital area for exploration. acs.org

Table 1: Potential Stereoselective Synthetic Strategies for this compound Derivatives

| Methodology | Catalyst/Reagent Type | Potential Outcome | Reference |

|---|---|---|---|

| Asymmetric Heck-Matsuda Reaction | Chiral Phosphine Ligands, Palladium Catalysts | Enantioselective arylation of the cyclopentene ring | acs.org |

| Organocatalytic Annulation | Chiral N-Heterocyclic Carbenes (NHCs) | Stereoselective formation of highly substituted cyclopentenes | nih.gov |

| Chiral Auxiliary-Controlled Synthesis | Removable chiral groups (e.g., valine-derived oxazolidine) | Diastereoselective functionalization | du.ac.in |

| Asymmetric Michael Addition | Chiral Lithium Amides | Synthesis of chiral precursors for functionalized derivatives | researchgate.net |

| Transition-Metal-Catalyzed Cross-Coupling | Chiral Ni or Pd complexes | Enantioconvergent coupling to form chiral centers | acs.org |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Catalysts | Synthesis of specific stereoisomers of isopropylcyclopentane | beilstein-journals.org |

Exploration of Unconventional Reactivity Patterns

While the fundamental reactivity of this compound, such as catalytic hydrogenation and electrophilic addition to the double bond, is understood, its potential in more unconventional reactions is a rich area for future research. vulcanchem.com These advanced reactions could unlock novel molecular architectures.

A significant area of interest is photochemical reactions. The photochemical [2+2] cycloaddition of a related compound, 1-methyl-3-isopropylcyclopentene, with cyclopentenone has been used as a key step in the total synthesis of the bourbonene family of sesquiterpenes. acs.orgjyu.fi Exploring similar cycloadditions with this compound could provide access to unique and complex tricyclic skeletons. scribd.com

Organometallic catalysis offers another frontier. Reactions such as cobalt-catalyzed [2+2] cycloadditions with alkynes, ruthenium-catalyzed decarbonylative cyclizations, and nickel-catalyzed Conia-ene reactions could transform this compound into more complex cyclopentane (B165970) systems. organic-chemistry.org Recently, the use of borane (B79455) Lewis acids as co-catalysts has been shown to dramatically enhance the reactivity of cyclopentene in ring-opening metathesis polymerization (ROMP) by promoting halide abstraction from the catalyst, a strategy that could be applied to overcome the low reactivity of substituted cyclopentenes. nih.gov Additionally, exploring electrosynthesis could provide novel, oxidant-free methods for creating functionalized cyclopentene derivatives. nih.gov

Table 2: Comparison of Conventional and Unconventional Reactivity

| Reaction Type | Description | Conventional Example | Unconventional Future Direction | Reference |

|---|---|---|---|---|

| Reduction | Saturation of the C=C double bond | Catalytic hydrogenation to form isopropylcyclopentane | Electrochemical or transfer hydrogenation methods | vulcanchem.com |

| Cycloaddition | Formation of new rings | Diels-Alder reaction (where applicable) | Photochemical [2+2] cycloadditions with enones to form tricyclic systems | acs.orgjyu.fi |

| Polymerization | Formation of long-chain polymers | Standard Ziegler-Natta or metathesis polymerization | Lewis acid-activated Ring-Opening Metathesis Polymerization (ROMP) | nih.gov |

| C-C Bond Formation | Addition of carbon-based groups | Friedel-Crafts alkylation of aromatics | Organometallic-catalyzed cross-coupling and cycloisomerization reactions | organic-chemistry.org |

| Functionalization | Introduction of new functional groups | Halogenation (e.g., addition of Br₂) | Electrochemical oxidation/cyclization to form 1,4-dienes | nih.gov |

Advanced Computational Modeling for Predictive Understanding

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, yet its application to this compound has been limited. Future research employing advanced computational modeling can accelerate discovery by predicting reactivity, stereoselectivity, and physical properties, thereby guiding experimental efforts.

Quantitative Structure-Property Relationship (QSPR) models are a promising avenue. Such models have been successfully developed to predict thermodynamic properties like heat capacity, entropy, and thermal energy for various cycloalkanes. nih.govresearchgate.net Expanding these models to include this compound and its derivatives would allow for the rapid estimation of their properties without the need for extensive experimentation. acs.orgmdpi.combyu.edu

Density Functional Theory (DFT) calculations can provide deeper mechanistic insights. DFT has been used to study the stability of substituted alkenes and to understand the factors controlling regioselectivity in radical additions. researchgate.netacs.org Applying DFT to this compound could help predict the outcomes of unconventional reactions, rationalize the stereoselectivity of asymmetric syntheses, and analyze the electronic and structural effects of the isopropyl group on the cyclopentene ring. mdpi.combohrium.com For more complex catalytic systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combined with molecular dynamics simulations could model the interaction of this compound with a catalyst surface or active site, such as within a zeolite. iitk.ac.in

Table 3: Computational Methods and Their Potential Applications for this compound

| Computational Method | Application Area | Predicted Properties/Insights | Reference |

|---|---|---|---|

| QSPR (Quantitative Structure-Property Relationship) | Property Prediction | Thermodynamic properties (boiling point, enthalpy of formation, entropy) | nih.govresearchgate.net |

| DFT (Density Functional Theory) | Reactivity & Mechanism | Reaction energy barriers, transition state geometries, regioselectivity, stereoselectivity, electronic structure | researchgate.netacs.orgmdpi.com |

| Molecular Dynamics (MD) | Conformational Analysis | Conformational preferences, dynamic behavior of the ring and substituent | iitk.ac.in |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | Catalysis Modeling | Interaction with catalyst active sites, reaction pathways in complex environments (e.g., zeolites) | iitk.ac.in |

Potential for Derivatization into High-Value Chemical Entities

This compound is a versatile building block that can be converted into a range of high-value chemicals. Future research should focus on developing efficient synthetic routes to these target molecules, leveraging the unique cyclopentanoid structure.

A primary application lies in the synthesis of natural products and pharmaceuticals. The isopropyl-substituted cyclopentane motif is a core component of various terpenes. As mentioned, derivatives have been used to synthesize bourbonene, and the related structure is a key intermediate for hinokitiol, a natural product with valuable antibacterial properties. acs.orgjyu.figoogle.com The cyclopentene ring is also a structural element in important antiviral drugs like carbovir, suggesting that derivatives of this compound could serve as scaffolds for new therapeutic agents. google.com Furthermore, functionalized cyclopentenes have been used to synthesize agonists for receptors like S1P1, which are targets for autoimmune diseases. acs.org

Beyond pharmaceuticals, derivatives can be used in materials science and as specialty chemicals. The fully hydrogenated product, isopropylcyclopentane, is used as a specialty solvent. vulcanchem.com Other potential high-value derivatives include complex heterocyclic systems, such as fused pyridones, which can be synthesized from cyclopentene carboxamide precursors. acs.org

Table 4: Potential High-Value Derivatives of this compound

| Derivative Class | Example Product(s) | Application/Value | Reference |

|---|---|---|---|

| Natural Products & Analogs | Hinokitiol intermediate (isopropylcyclopentadiene), Bourbonenes | Antibacterial agents, fragrances, complex synthetic targets | acs.orgjyu.figoogle.com |

| Pharmaceutical Scaffolds | Carbovir analogs, S1P1 receptor agonists | Antiviral drugs, autoimmune disease therapeutics | acs.orggoogle.com |

| Fused Heterocycles | Fused Pyridones, Dispiro-bisoxindoles | Novel chemical entities for screening, complex molecular architectures | acs.orgthieme-connect.com |

| Saturated Hydrocarbons | Isopropylcyclopentane | Specialty solvent | vulcanchem.com |

| Functionalized Carboxylic Acids | (3S)-3-isopropyl-1-cyclopentene-1-carboxylic acid | Investigated for anti-inflammatory properties | vulcanchem.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Isopropylcyclopentene, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via alkylation of cyclopentene using isopropyl halides in the presence of Lewis acids like AlCl₃. Alternative methods include hydride reduction of 3-isopropylcyclopentanone followed by dehydration. Reaction parameters such as temperature, solvent polarity, and catalyst choice (e.g., acid vs. base) significantly impact regioselectivity and purity. Characterization via GC-MS and NMR (¹H/¹³C) is critical to confirm structure and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to distinguish this compound from structural isomers like 3-propylcyclopentene?

- Methodological Answer : Key spectral differences include:

- ¹H NMR : The isopropyl group in this compound produces a distinct multiplet (δ 1.0–1.2 ppm) for the methyl groups and a septet (δ 2.4–2.6 ppm) for the methine proton. Isomers like 3-propylcyclopentene lack this splitting pattern.

- IR : Absence of C≡C stretches (~2100 cm⁻¹) rules out alkyne isomers (e.g., 3-Octyne).

- MS : Fragmentation patterns differ; this compound shows a base peak at m/z 68 (cyclopentene ring) and a molecular ion at m/z 110 .

Q. What are the thermodynamic stability trends of this compound compared to other C₈H₁₄ isomers under varying temperatures?

- Methodological Answer : Computational studies (DFT or molecular mechanics) predict that steric strain from the bulky isopropyl group reduces stability relative to less-substituted isomers (e.g., 4-Ethylcyclohexene). Experimental validation via calorimetry or gas-phase stability assays is recommended. Compare enthalpy of formation data from literature to resolve contradictions .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-isopropyl group influence stereoselectivity in epoxidation reactions?

- Methodological Answer : The substituent’s size (isopropyl vs. tert-butyl) dictates transition-state geometry. For this compound, pseudo-equatorial positioning favors cis-epoxidation (via mCPBA), as steric hindrance on the cis face is moderate. Contrast with 3-phenylcyclopentene, where steric bulk shifts preference to trans-epoxidation. Kinetic studies (e.g., competition experiments) and X-ray crystallography of epoxide products can validate these trends .

Q. What methodologies resolve contradictions in reported rate constants for cyclopropanation reactions involving this compound?

- Methodological Answer : Discrepancies may arise from solvent polarity, catalyst loading (e.g., Rh₂(OAc)₄ vs. Cu-based catalysts), or competing side reactions (e.g., dimerization). Systematic reviews (Cochrane guidelines) recommend meta-analysis of kinetic data, controlling for variables like temperature and reagent purity. Compare partial rate factors (PRFs) across studies to isolate polar vs. steric effects .

Q. How can computational modeling (e.g., DFT, MD simulations) predict regiochemical outcomes in electrophilic additions to this compound?

- Methodological Answer : Model the π-electron density distribution and LUMO localization to identify reactive sites. For example, Markovnikov addition of HX favors the less-substituted carbon due to steric hindrance. Validate predictions with experimental product ratios (HPLC or GC analysis) and isotopic labeling studies. Address contradictions by comparing computational vs. experimental activation energies .